N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N4O3S3/c42-35(27-16-18-28(19-17-27)47(43,44)41-21-8-12-26-11-4-6-14-31(26)41)39-37-34(36-38-30-13-5-7-15-32(30)45-36)29-20-22-40(24-33(29)46-37)23-25-9-2-1-3-10-25/h1-7,9-11,13-19H,8,12,20-24H2,(H,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCETJMGDRASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)CC6=CC=CC=C6)C7=NC8=CC=CC=C8S7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocyclic rings, contributes to a broad spectrum of biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₃₄H₃₇ClN₄O₃S₃ |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
The presence of functional groups such as amides and heteroatoms (nitrogen and sulfur) allows for various chemical reactions, which are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. A study highlighted its ability to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair. Inhibition of APE1 leads to increased cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines. The compound exhibited single-digit micromolar activity against purified APE1 and significantly potentiated the cytotoxic effects of these agents in whole cell extract assays .
The mechanism by which this compound exerts its biological effects often involves interaction with DNA or cellular membranes. This interaction can lead to significant biological responses, including apoptosis in cancer cells. The compound's structure facilitates binding to target sites involved in cellular signaling pathways, enhancing its therapeutic potential against various malignancies.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties can significantly affect potency and selectivity against specific targets. For instance, modifications that enhance lipophilicity or alter electronic properties can improve cellular uptake and bioavailability .
Other Biological Activities
Apart from anticancer effects, this compound has shown potential antimicrobial activity. Its diverse structural features allow it to interact with various biological targets, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
Case Study 1: Inhibition of APE1
In a focused medicinal chemistry effort, researchers synthesized several analogs of the compound to evaluate their effectiveness as APE1 inhibitors. The results indicated that certain modifications led to improved inhibitory activity and selectivity. Specifically, compounds with additional aromatic substitutions demonstrated enhanced binding affinity to the APE1 active site, resulting in greater cytotoxic effects in cancer cell lines .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
-
Anticancer Activity :
- Compounds similar to this one have shown promise as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair processes. Inhibition of APE1 can enhance the cytotoxicity of alkylating agents like methylmethane sulfonate and temozolomide in cancer cells, leading to increased efficacy in cancer treatment .
-
Antimicrobial Properties :
- The structural components of the compound suggest potential antimicrobial effects, as related compounds have demonstrated activity against various bacterial strains .
- Modulation of Receptor Activity :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide involves multi-step synthetic pathways. Key methods include:
- Nucleophilic Substitutions : These reactions are essential for modifying functional groups to enhance biological activity.
- Coupling Reactions : The incorporation of various substituents can lead to derivatives with improved pharmacokinetic properties .
Case Study 1: APE1 Inhibition
A study focused on the synthesis and evaluation of related compounds demonstrated that certain derivatives exhibited low micromolar inhibition against APE1. These compounds were shown to potentiate the effects of chemotherapeutic agents in HeLa cells, suggesting their utility in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties highlighted that derivatives of this compound exhibited significant activity against several pathogenic bacteria. This suggests its potential application in developing new antibacterial agents .
Potential Applications
Given its diverse biological activities and unique structure, this compound could find applications in:
- Drug Development : Targeting cancer and infectious diseases.
- Biochemical Research : As a tool for studying DNA repair mechanisms and receptor modulation.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- APE1 in Gliomas: Elevated APE1 activity in high-grade gliomas (3.5-fold higher than low-grade) suggests inhibitors could reverse therapy resistance .
- Structural Optimization : The 6-benzyl group’s impact on potency and BBB penetration requires empirical validation. Derivatives with varied substituents (e.g., 6-cyclohexyl) could further refine activity.
- Combination Therapy : Like Compound 3, the main compound may synergize with alkylating agents, warranting testing in combination regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
